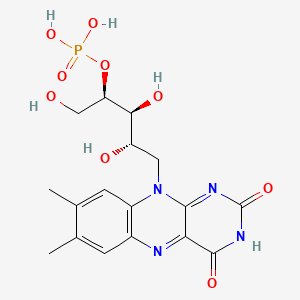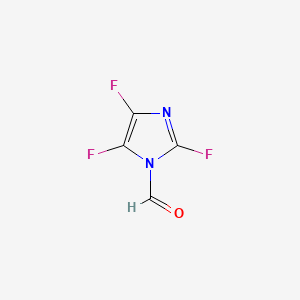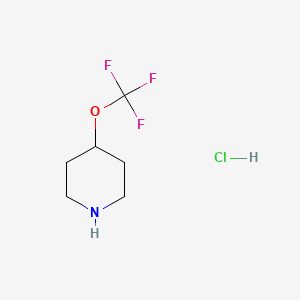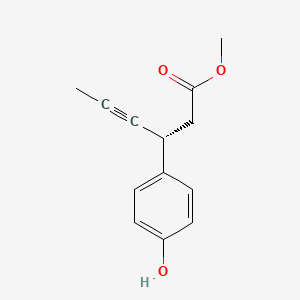
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is a polyhydric alcohol that is widely used in the field of organic chemistry. It is a colorless, crystalline solid that has a melting point of 108-110°C. This compound is used as a reagent in various synthetic transformations, such as the conversion of aldehydes to alcohols and the synthesis of ketones and esters. It is also used as a solvent for various organic reactions.
Applications De Recherche Scientifique
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is used in various scientific research applications, such as the synthesis of novel heterocyclic compounds and the preparation of polymers. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of polysaccharides and polyesters.
Mécanisme D'action
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol acts as a catalyst in various organic reactions. It is able to catalyze the conversion of aldehydes to alcohols, as well as the synthesis of ketones and esters. In addition, it can be used as a solvent for various organic reactions.
Biochemical and Physiological Effects
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on biochemical or physiological processes, depending on the application.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is a versatile reagent that can be used in a wide variety of organic reactions. It is relatively inexpensive and easy to obtain, and can be stored at room temperature. However, it is not very stable and may decompose over time.
Orientations Futures
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol has many potential applications in the field of organic chemistry. Future research could focus on developing new synthetic methods for the preparation of this compound, as well as exploring its potential applications in the synthesis of novel heterocyclic compounds and polymers. In addition, further research could be done to investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further studies could be conducted to develop more efficient and cost-effective methods for the synthesis of 1,3,4,5-tetrakis-O-(phenylmethyl)-L-iditol.
Méthodes De Synthèse
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol can be synthesized from the reaction of phenylmethyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction is conducted at a temperature of 70-80°C for a period of 4-6 hours. The reaction produces a mixture of di- and tetra-hydric alcohols, which can be separated by column chromatography.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol involves the protection of L-iditol with phenylmethyl groups at the 1, 3, 4, and 5 positions. The protected L-iditol is then subjected to a series of reactions to introduce the desired phenylmethyl groups.", "Starting Materials": [ "L-iditol", "Benzyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Benzyl alcohol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Protection of L-iditol with benzyl chloride and sodium hydroxide to form 1,3,4,5-tetrakis-O-benzyl-L-iditol", "Reduction of 1,3,4,5-tetrakis-O-benzyl-L-iditol with sodium borohydride to form 1,3,4,5-tetrakis-O-benzyl-L-iditolol", "Debenzylation of 1,3,4,5-tetrakis-O-benzyl-L-iditolol with hydrogen gas over palladium on carbon to form 1,3,4,5-tetrakis-O-benzyl-L-iditol", "Protection of 1,3,4,5-tetrakis-O-benzyl-L-iditol with benzyl chloride and hydrochloric acid to form 1,3,4,5-tetrakis-O-(phenylmethyl)-L-iditol" ] } | |
Numéro CAS |
78136-16-0 |
Nom du produit |
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol |
Formule moléculaire |
C34H38O6 |
Poids moléculaire |
542.672 |
Nom IUPAC |
(2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1 |
Clé InChI |
MQOUZFJJURBWAX-PSWJWLENSA-N |
SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-7-thenyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B570330.png)


![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)
![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)



